molecular formula C6H4BrFIN B1383955 3-Bromo-2-fluoro-6-iodoaniline CAS No. 2090537-24-7

3-Bromo-2-fluoro-6-iodoaniline

Cat. No.: B1383955
CAS No.: 2090537-24-7
M. Wt: 315.91 g/mol
InChI Key: JUCMXXLOVVAXAB-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-iodoaniline is a halogenated aniline derivative featuring bromine, fluorine, and iodine substituents at positions 3, 2, and 6, respectively, on the benzene ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to the unique electronic and steric effects imparted by its halogen substituents. Its molecular formula is inferred as C₆H₄BrFIN, with a molar mass of ~316.91 g/mol, based on structural analogs like 3-Bromo-4-fluoro-2-iodoaniline ().

Properties

IUPAC Name

3-bromo-2-fluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMXXLOVVAXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-iodoaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

Industrial Production Methods: Industrial production methods often utilize transition-metal-catalyzed processes, such as palladium-catalyzed amination, to achieve high yields and purity. These methods are optimized for large-scale production and involve stringent reaction conditions to ensure the desired substitution pattern on the aromatic ring .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-6-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-fluoro-6-iodoaniline is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-iodoaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-Bromo-2-fluoro-6-iodoaniline with halogenated aniline derivatives and related aromatic compounds. Key parameters include substituent positions, molecular weight, reactivity, and commercial availability.

Structural and Functional Group Comparison

Compound Name CAS Number Molecular Formula Substituent Positions (Halogens/Functional Groups) Molecular Weight (g/mol) Key Applications/Notes
This compound Not explicitly provided C₆H₄BrFIN Br (3), F (2), I (6), NH₂ (1) ~316.91 Intermediate in cross-coupling reactions
3-Bromo-2-fluoro-6-nitroaniline 1804841-26-6 C₆H₄BrFN₂O₂ Br (3), F (2), NO₂ (6), NH₂ (1) 235.01 Nitro group enhances electrophilic reactivity
3-Bromo-4-fluoro-2-iodoaniline 2092868-73-8 C₆H₄BrFIN Br (3), F (4), I (2), NH₂ (1) 315.91 Positional isomer; iodine at position 2 alters steric hindrance
6-Bromo-3-chloro-2,4-difluoroaniline Not provided C₆H₃BrClF₂N Br (6), Cl (3), F (2,4), NH₂ (1) ~258.45 Increased halogen density impacts solubility
3-Bromo-6-fluoro-2-iodotoluene 1807043-37-3 C₇H₅BrFII Br (3), F (6), I (2), CH₃ (1) ~343.92 Methyl group enhances stability in alkylation reactions

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The nitro group in 3-Bromo-2-fluoro-6-nitroaniline () strongly withdraws electrons, making the aromatic ring less reactive toward electrophilic substitution compared to the iodine-substituted target compound.
    • Iodine in this compound acts as a weak electron-withdrawing group due to its polarizability, facilitating nucleophilic aromatic substitution at position 6 .
  • Steric Effects :

    • The methyl group in 3-Bromo-6-fluoro-2-iodotoluene () increases steric hindrance, reducing reactivity in crowded reaction environments.

Commercial Availability and Supplier Trends

  • This compound’s analogs, such as 3-Bromo-4-fluoro-2-iodoaniline, are supplied by specialized manufacturers (e.g., ChemBK), suggesting niche demand .
  • Derivatives like 3-Bromo-6-fluoro-2-methoxybenzaldehyde (CAS 473416-74-9) have broader commercial availability (11 suppliers), likely due to their utility in pharmaceutical intermediates .

Research Findings and Industrial Relevance

  • Synthetic Utility : The iodine substituent in this compound enables Suzuki-Miyaura cross-coupling reactions, a key step in drug discovery .
  • Stability Concerns : Halogenated anilines with multiple heavy atoms (e.g., Br, I) may exhibit lower thermal stability compared to lighter analogs like 3-Bromo-6-fluoro-2-methoxyaniline .

Notes

Limited direct data on this compound necessitate extrapolation from structurally related compounds.

Positional isomerism (e.g., iodine at position 2 vs. 6) significantly alters reactivity profiles .

Supplier diversity correlates with functional group versatility, as seen in methoxy- and nitro-substituted derivatives .

Biological Activity

3-Bromo-2-fluoro-6-iodoaniline is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of multiple halogen substituents can significantly influence the compound's biological properties, including its antimicrobial and anticancer activities.

  • Molecular Formula : C7H5BrF I N
  • Molecular Weight : 319.93 g/mol
  • CAS Number : 2090537-24-7

The unique combination of bromine, fluorine, and iodine atoms in the structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The halogen atoms can enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes. This property may facilitate interactions with enzymes and receptors, leading to modulation of biochemical pathways.

Antimicrobial Activity

Research indicates that halogenated anilines exhibit significant antimicrobial properties. A study evaluated various derivatives against gram-positive and gram-negative bacteria, demonstrating that compounds similar to this compound possess notable efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity Against MRSAActivity Against Other Bacteria
This compoundModerateEffective against E. coli
Similar Halogenated AnilinesHighBroad-spectrum

Anticancer Activity

In vitro studies have shown that halogenated anilines can exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to inhibit cell proliferation in breast and lung cancer models .

Case Studies

  • Antimicrobial Efficacy : A series of studies highlighted the effectiveness of halogenated anilines against resistant bacterial strains. In one study, a derivative exhibited submicromolar activity against MRSA, suggesting that this compound may share similar properties .
  • Cytotoxicity in Cancer Models : Another research effort focused on the cytotoxic effects of halogenated anilines on human cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Halogen Substituents : The presence of bromine and iodine increases lipophilicity and may enhance binding affinity to biological targets.
  • Amino Group : The amino group can participate in hydrogen bonding with target proteins, potentially increasing the compound's efficacy.

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